

A Researcher's Guide to Certified Reference Materials for Arsenic Analysis

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Compound of Interest		
Compound Name:	Hydrogen arsenate	
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For researchers, scientists, and drug development professionals engaged in the precise measurement of arsenic, the use of Certified Reference Materials (CRMs) is indispensable for ensuring the accuracy, reliability, and traceability of analytical data. This guide provides a comparative overview of commercially available CRMs for arsenic analysis, supported by experimental protocols and data to aid in the selection of the most appropriate material for your specific application.

The toxicity and environmental prevalence of arsenic necessitate its accurate quantification in a wide array of matrices, from environmental samples to biological tissues and pharmaceutical products. The chemical form of arsenic, or its speciation, is also of critical importance, as toxicity varies significantly between inorganic and organic arsenic compounds. CRMs provide a benchmark against which analytical methods can be validated and the performance of laboratories can be assessed.

Comparison of Certified Reference Materials for Arsenic Analysis

The selection of an appropriate CRM is contingent upon the matrix of the sample, the arsenic species of interest, and the concentration range being investigated. Below is a comparison of several widely used CRMs from leading providers.



Certified Reference Material	Provider	Matrix	Certified Parameters	Certified Values (As)	Analytical Techniques Used for Certificatio n
SRM 3103a	National Institute of Standards and Technology (NIST)	Aqueous Solution (10% Nitric Acid)	Total Arsenic	9.999 ± 0.015 mg/g	Gravimetric Preparation, ICP-OES[1]
SRM 3669	National Institute of Standards and Technology (NIST)	Frozen Human Urine	Arsenic Speciation	Arsenous acid (AsIII): 14.28 ± 0.65 µg/L, Arsenic acid (AsV): 17.8 ± 1.0 µg/L, Monomethyla rsonic acid (MMA): 21.6 ± 1.0 µg/L, Dimethylarsin ic acid (DMA): 77.1 ± 1.6 µg/L, Arsenobetain e (AB): 51.0 ± 2.2 µg/L, Total Arsenic: 185.1 ± 9.9 µg/L	Anion Exchange LC-ICPMS, Cation Exchange LC-ICPMS, IC-ICPMS[2]



ERM-BC211	European Reference Materials (ERM)	Rice Flour	Total Arsenic, Inorganic Arsenic (Asi), Dimethylarsin ic acid (DMA)	Total As: 0.28 ± 0.01 mg/kg, Asi: 0.121 ± 0.007 mg/kg, DMA: 0.130 ± 0.007 mg/kg	k0-NAA, ICP- MS, AAS, AFS, HPLC- ICP-MS, HG- AAS
ERM-AC626	European Reference Materials (ERM)	Aqueous Solution	Arsenobetain e	Mass fraction of arsenobetain e	Gravimetric Preparation, Independent analyses by competent laboratories
Trace Metal Standard - Arsenic (CRM)	Cayman Chemical	5% Nitric Acid	Total Arsenic	10 mg/mL	Manufactured and tested to meet ISO/IEC 17025 and ISO 17034 standards
NIST SRM 2710a	National Institute of Standards and Technology (NIST)	Soil (Montana I Soil)	Total Arsenic	154 mg/kg (informational value)	Multiple analytical techniques
NIST SRM 2711a	National Institute of Standards and Technology (NIST)	Soil (Montana II Soil)	Total Arsenic	107 ± 5 μg/g	Multiple analytical techniques[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of CRMs and for achieving accurate analytical results. Below are representative protocols for the determination of total



arsenic and arsenic speciation in different matrices.

Determination of Total Arsenic in Water Samples using NIST SRM 3103a and ICP-MS

This protocol outlines the general steps for using a total arsenic CRM to calibrate an Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) instrument for the analysis of water samples.

- a. Preparation of Working Standard Solutions:
- By Mass (Recommended): Transfer the contents of one or more ampoules of SRM 3103a into a pre-weighed, dry polyethylene bottle and reweigh.[1][4] Add an appropriate dilute acid (e.g., 2% nitric acid) by mass to achieve the desired concentration.[1][4] The exact mass fraction of the working standard can be calculated from the masses.[1][4]
- By Volume (Not Recommended): If necessary, transfer the SRM solution to a Class A volumetric flask and dilute to volume with an appropriate acid.[1][4] Be aware of the higher uncertainties associated with volumetric preparations.[1][4]
- b. Sample Preparation:
- Acidify water samples to be analyzed with high-purity nitric acid to a final concentration of 2% to match the matrix of the working standards.
- c. ICP-MS Instrumental Parameters:

RF Power: 1550 W

• Plasma Gas Flow: 15 L/min

Auxiliary Gas Flow: 0.9 L/min

Nebulizer Gas Flow: 1.0 L/min

Detector Mode: Pulse counting

Isotope Monitored: m/z 75 (Arsenic)



- Internal Standard: Germanium (Ge) or Yttrium (Y) at m/z 72 or 89, respectively.
- d. Calibration and Analysis:
- Generate a calibration curve using a blank and a series of working standard solutions prepared from SRM 3103a.
- Analyze the prepared water samples and a quality control sample (a CRM or a spiked sample) to verify the accuracy of the calibration.

Arsenic Speciation in Human Urine using NIST SRM 3669 and HPLC-ICP-MS

This protocol describes the analysis of different arsenic species in urine, a critical measurement for human exposure assessment.

- a. Sample Handling and Preparation:
- Thaw unopened pouches of SRM 3669 at room temperature.[2]
- For speciation analysis, it is recommended to remove particulates from the urine sample.[2] This can be achieved by centrifuging the sample at 2 x 104 g for 5 minutes and collecting the supernatant, or by filtering through a 0.45 μm syringe filter.[2]
- The recommended minimum sample volume for speciation measurement is 0.2 mL.[2]
- b. HPLC-ICP-MS Instrumental Parameters:
- HPLC System:
 - Column: Anion-exchange column (e.g., Hamilton PRP-X100).
 - Mobile Phase: A gradient of ammonium carbonate or similar buffer system is typically used to separate the arsenic species.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.



- · ICP-MS System:
 - Instrumental parameters are similar to those for total arsenic analysis, with data acquisition set to time-resolved analysis to monitor the signal for m/z 75 as the different arsenic species elute from the HPLC column.
- c. Analysis:
- Inject the prepared urine sample (SRM or unknown) into the HPLC-ICP-MS system.
- Identify and quantify the arsenic species based on their retention times and peak areas, using a calibration established with arsenic species standards. The certified values in SRM 3669 can be used to validate the accuracy of the entire analytical procedure.

Digestion of Soil Samples for Total Arsenic Analysis using NIST SRM 2711a

This protocol outlines a microwave digestion procedure for the determination of "pseudo-total" arsenic in soil samples.

- a. Sample Preparation:
- Dry the soil sample at a temperature below 40 $^{\circ}$ C and grind it to pass through a 150 μ m sieve.[5]
- b. Microwave Digestion:
- Weigh approximately 0.25 g of the homogenized soil sample (or SRM 2711a) into a clean
 Teflon digestion vessel.[3]
- Add 10 mL of aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 ratio).[3]
- Place the vessel in a microwave digestion system and apply a program that ramps the temperature to 180 °C over 15 minutes and holds it for 20 minutes.[3]
- c. Post-Digestion Processing:

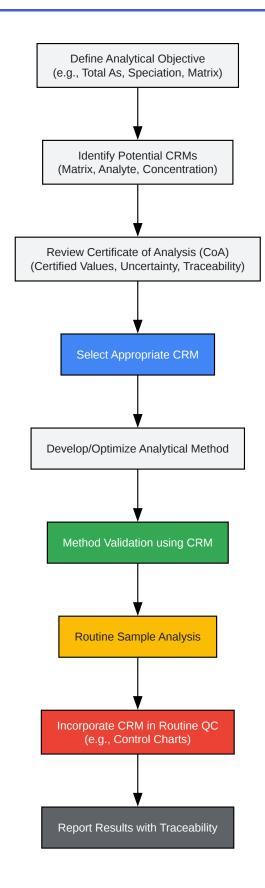


- After cooling, carefully open the vessel and dilute the digestate with deionized water to a final volume (e.g., 50 mL).
- The diluted sample is then ready for analysis by ICP-MS or another suitable technique.

Workflow for CRM Selection and Use in Arsenic Analysis

The following diagram illustrates a logical workflow for selecting and utilizing a Certified Reference Material in an arsenic analysis protocol.





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Caption: Workflow for selecting and using a Certified Reference Material.



This guide provides a foundational understanding of the available Certified Reference Materials for arsenic analysis and their application. For the most accurate and up-to-date information, researchers should always refer to the Certificate of Analysis provided by the CRM manufacturer. The careful selection and proper use of CRMs are fundamental to generating high-quality, defensible data in the field of arsenic analysis.

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